2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one
Description
2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one is a quinazolinone derivative featuring a pyridyl-substituted piperazine moiety. Its core structure includes a partially saturated quinazolin-5-one ring system, which confers unique electronic and steric properties.
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-15-5-3-4-14-13(15)12-19-17(20-14)22-10-8-21(9-11-22)16-6-1-2-7-18-16/h1-2,6-7,12H,3-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKABBGAHWSTENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridylpiperazine moiety is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and pyridine-based reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the pyridylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation:
- Kinase Inhibition : It has shown activity against several kinases such as CDK2, CDK4, and Bcr-Abl, which are crucial in cancer signaling pathways .
Table 1: Kinases Targeted by 2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one
| Kinase | Role in Cancer | Inhibition Type |
|---|---|---|
| CDK2 | Cell cycle regulation | Competitive |
| CDK4 | Cell cycle progression | Non-competitive |
| Bcr-Abl | Leukemia progression | Allosteric |
Neurological Disorders
The compound also shows promise in treating neurological disorders due to its interaction with neurotransmitter systems:
- Serotonin Receptor Modulation : Studies suggest that it may act as a serotonin receptor antagonist, potentially benefiting conditions like anxiety and depression .
Table 2: Neurological Targets of the Compound
| Target Receptor | Effect | Therapeutic Potential |
|---|---|---|
| 5-HT1A | Antagonism | Anxiety relief |
| D2 | Partial agonism | Antipsychotic effects |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, the compound was tested on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer models. The IC50 values indicated potent activity comparable to established chemotherapeutics .
Case Study 2: Neurological Impact
Another investigation focused on the compound's effects on anxiety-like behaviors in rodent models. The findings revealed significant reductions in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between 2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one and related compounds:
*Note: Molecular formula for this compound is inferred based on structural similarity to .
Receptor Binding and Selectivity
- 18F-FCWAY: A well-characterized 5-HT1A radioligand used in PET imaging. Its 2-methoxyphenyl group contributes to high receptor affinity but also leads to defluorination, resulting in skull radioactivity uptake that complicates imaging . Co-administration with miconazole inhibits defluorination, improving signal-to-noise ratios in brain regions .
- Target Compound : The 2-pyridyl substituent may enhance metabolic stability compared to 18F-FCWAY’s methoxyphenyl group, as pyridyl rings are less prone to oxidative metabolism. However, the pyridyl group’s basicity could reduce blood-brain barrier (BBB) penetration relative to benzyl or methoxyphenyl analogs.
- Benzylpiperazinyl Analogue (): The benzyl group increases lipophilicity (logP ~3.5 estimated), which may improve BBB penetration but could also elevate off-target binding to non-serotonergic receptors .
Metabolic Stability and Pharmacokinetics
- 18F-FCWAY : Rapid defluorination in vivo (t₁/₂ ~20 min in rats) limits its utility unless combined with CYP450 inhibitors like miconazole, which extends plasma half-life and reduces bone uptake .
- Target Compound: The absence of a fluorine atom eliminates defluorination risks. However, the trihydroquinazolinone core may undergo hepatic reduction or oxidation, necessitating further stability studies.
- Benzylpiperazinyl Analogue: No metabolic data are available, but benzyl groups are typically metabolized via hydroxylation, which could generate active or toxic metabolites.
Biological Activity
The compound 2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one is a member of the quinazolinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, molecular docking studies, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound features a piperazine moiety substituted with a 2-pyridyl group and a trihydroquinazolinone core. The synthesis of similar compounds has been documented in studies focusing on their biological potentials. For instance, derivatives of quinazolinones have been synthesized and evaluated for their antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. In vitro studies using the tube dilution technique have shown that certain derivatives demonstrate comparable effectiveness to standard antibiotics such as ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Comparison Standard |
|---|---|---|
| Compound 3 | Significant | Ciprofloxacin |
| Compound 8 | Significant | Fluconazole |
| Compound 11 | Moderate | Ciprofloxacin |
Anticancer Activity
The anticancer potential of this compound has also been explored. MTT assays have revealed that some derivatives possess notable cytotoxicity against various cancer cell lines. For example, a derivative showed promising results against HCT116 colorectal cancer cells, although it was less potent than established chemotherapeutics like 5-fluorouracil .
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| Compound 5 | HCT116 | 15.4 | 5-Fluorouracil |
| Compound 12 | RAW264.7 | 20.1 | Tomudex |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. The results indicate that certain derivatives exhibit strong binding interactions with targets involved in cancer progression and microbial resistance mechanisms. For instance, compounds with high docking scores suggest favorable interactions with active sites of kinases implicated in tumor growth .
Case Studies
A notable case study involved the evaluation of a series of pyridazine derivatives containing piperazine moieties for their monoamine oxidase (MAO) inhibitory activities. These studies highlighted the importance of structural modifications in enhancing biological activity. The most potent inhibitor demonstrated an IC50 value of 0.013 µM against MAO-B, showcasing the potential for developing neuroprotective agents from similar scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
